molecular formula C8H15O6P B164909 6-Dimethoxyphosphoryl-5-oxohexanoic acid CAS No. 130121-24-3

6-Dimethoxyphosphoryl-5-oxohexanoic acid

Cat. No. B164909
M. Wt: 238.17 g/mol
InChI Key: NXUNSBONBLDPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Dimethoxyphosphonyl-5-oxohexanoic acid is a research chemical with the molecular formula C8H15O6P . It has a molecular weight of 238.18 . This compound is also known by other names such as 6-Dimethoxyphosphoryl-5-oxo-hexanoic acid and Hexanoic acid, 6-(dimethoxyphosphinyl)-5-oxo- .


Molecular Structure Analysis

The molecular structure of 6-Dimethoxyphosphonyl-5-oxohexanoic acid consists of a hexanoic acid backbone with a dimethoxyphosphonyl group attached at the 6th carbon and a carbonyl group at the 5th carbon . The InChI Key for this compound is NXUNSBONBLDPBR-UHFFFAOYSA-N .

Scientific Research Applications

Mass Spectrometry and Ion Fragmentation Studies

6-Dimethoxyphosphoryl-5-oxohexanoic acid, as a derivative of 5-oxohexanoic acid, can be characterized using mass spectrometry. A study by Kanawati et al. (2007) utilized electrospray ionization coupled to a triple quadrupole and TOF analyzer system for this purpose. They observed unique fragmentation behaviors in related monocarboxylic acids under collision-induced dissociation experiments, which can provide valuable insights into the molecular structure and behavior of 6-Dimethoxyphosphoryl-5-oxohexanoic acid (Kanawati et al., 2007).

Synthesis and Chemical Transformation

Hayes and Wallace (1990) described a simple route to synthesize methyl 5S-(benzoyloxy)-6-oxohexanoate, a key intermediate in leukotriene synthesis, which is closely related to 6-Dimethoxyphosphoryl-5-oxohexanoic acid. This illustrates the potential of such compounds in chemical synthesis pathways (Hayes & Wallace, 1990).

Enzymatic Production

Yamada et al. (2017) developed an enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid, demonstrating the potential for biotechnological production of related compounds such as 6-Dimethoxyphosphoryl-5-oxohexanoic acid (Yamada et al., 2017).

Oxidation Studies

Atlamsani et al. (1993) studied the oxidation of cyclohexanone to produce 6-oxohexanoic acid, suggesting that similar oxidation processes could be applied to synthesize 6-Dimethoxyphosphoryl-5-oxohexanoic acid (Atlamsani et al., 1993).

Pharmaceutical Applications

Repaglinide, a hypoglycemic agent, is synthesized from compounds including 6-aryl-4-oxohexanoic acids. Grell et al. (1998) explored the structure-activity relationships of these compounds, indicating the potential for derivatives like 6-Dimethoxyphosphoryl-5-oxohexanoic acid in pharmaceutical development (Grell et al., 1998).

Future Directions

The future directions for the use and study of 6-Dimethoxyphosphonyl-5-oxohexanoic acid are not specified in the sources I found. As a research chemical, it may have potential applications in various fields of study .

properties

IUPAC Name

6-dimethoxyphosphoryl-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O6P/c1-13-15(12,14-2)6-7(9)4-3-5-8(10)11/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUNSBONBLDPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Dimethoxyphosphonyl-5-oxohexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Dimethoxyphosphoryl-5-oxohexanoic acid
Reactant of Route 2
Reactant of Route 2
6-Dimethoxyphosphoryl-5-oxohexanoic acid
Reactant of Route 3
Reactant of Route 3
6-Dimethoxyphosphoryl-5-oxohexanoic acid
Reactant of Route 4
6-Dimethoxyphosphoryl-5-oxohexanoic acid
Reactant of Route 5
6-Dimethoxyphosphoryl-5-oxohexanoic acid
Reactant of Route 6
6-Dimethoxyphosphoryl-5-oxohexanoic acid

Citations

For This Compound
2
Citations
E Cini, G Giorgi, M Rodriquez, M Taddei - Synlett, 2009 - thieme-connect.com
l-Glutamic acid was transformed into β-keto-phosphonate in two steps. This compound was employed in the stereocontrolled synthesis of cis-5-substituted prolines through a Woodward-…
Number of citations: 4 www.thieme-connect.com
I Sivak, J Vaclav, D Berkeš, A Kolarovič - Tetrahedron, 2015 - Elsevier
An experimentally simple, mild and straightforward synthetic route towards diversely functionalized (E)-3-acylacrylic acids is described, with Horner–Wadsworth–Emmons (HWE) …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.